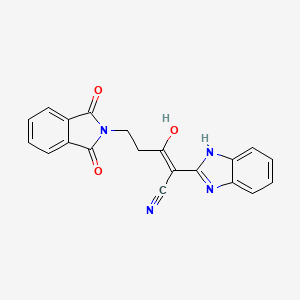![molecular formula C19H15N3O5 B11681810 dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)
dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a quinoline derivative and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE typically involves the following steps:
Formation of the quinoline derivative: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Hydrazine formation: The hydrazine moiety is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Esterification: The final step involves the esterification of the intermediate product with dimethyl carbonate in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
作用机制
The mechanism of action of 1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE involves:
Molecular Targets: The compound targets topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting topoisomerase, the compound induces DNA damage and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core structure.
Hydrazine Derivatives: Compounds such as isoniazid and hydralazine contain the hydrazine moiety.
Uniqueness
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE is unique due to its combination of a quinoline derivative and a hydrazine moiety, which imparts distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields.
属性
分子式 |
C19H15N3O5 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC 名称 |
dimethyl 5-[(8-hydroxyquinolin-5-yl)diazenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H15N3O5/c1-26-18(24)11-8-12(19(25)27-2)10-13(9-11)21-22-15-5-6-16(23)17-14(15)4-3-7-20-17/h3-10,23H,1-2H3 |
InChI 键 |
LDTZLGZWXSAIKC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681734.png)
![(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11681736.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11681741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
![3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide](/img/structure/B11681760.png)
![N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11681768.png)
![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681796.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
